モリンドン

概要

説明

モリンドンは、主に抗精神病薬として使用されるインドール誘導体です。 脳内のドーパミン作用を阻害することにより、統合失調症やその他の精神病の治療に効果的であり、精神病の症状を軽減します 。 モリンドンは、他の抗精神病薬に比べてドーパミン受容体への親和性が低いという独自の薬理学的プロファイルで知られています .

2. 製法

合成経路および反応条件: モリンドンは、一連の化学反応によって合成することができます。一般的な方法の1つは、オキシミノケトンとシクロヘキサン-1,3-ジオンを亜鉛と酢酸の存在下で縮合させることです。この反応により、部分的に還元されたインドール誘導体が生成されます。 この中間体をホルムアルデヒドとモルホリンでマンニッヒ反応させると、モリンドンが得られます .

工業生産方法: モリンドンの工業生産には、高収率と高純度を実現するために合成経路を最適化することが含まれます。このプロセスは通常、アセトニトリル、酢酸エチル、ジメチルスルホキシドなどの極性溶媒を使用して反応を促進します。 最終生成物は、通常、その塩酸塩に変換され、その溶解度と安定性を高めます .

作用機序

モリンドンの正確な作用機序は、完全には解明されていません。 脳の網様体辺縁系におけるドーパミン (D2) 受容体部位を占有し、拮抗することによって作用し、それによりドーパミン活性を低下させるものと考えられています 。この作用により、精神病の症状が軽減されます。 モリンドンは、D1 受容体に対する親和性も比較的低く、コリン作動性受容体やαアドレナリン作動性受容体に対する親和性は中等度です .

類似化合物:

クロザピン: ドーパミン受容体に対する親和性が高く、薬理学的プロファイルが似ていますが、非定型抗精神病薬です。

ハロペリドール: ドーパミン受容体に対する親和性が高く、副作用プロファイルが異なる典型的な抗精神病薬です。

リスペリドン: 受容体結合プロファイルが広い別の非定型抗精神病薬.

モリンドンの独自性: モリンドンは、他の抗精神病薬と比べてドーパミン受容体への親和性が低い点が特徴です。 この特徴は、体重増加や代謝異常のリスクが低いなど、独特の副作用プロファイルに貢献している可能性があります .

科学的研究の応用

Antipsychotic Treatment

Clinical Efficacy:

Molindone has been utilized in the treatment of schizophrenia, demonstrating efficacy comparable to other first-generation antipsychotics. It exhibits a unique pharmacological profile, characterized by dopamine receptor blockade, which contributes to its antipsychotic effects. Unlike many traditional antipsychotics, molindone has shown less propensity to induce tardive dyskinesia and weight gain, making it a favorable option for certain patients .

Mechanism of Action:

The primary mechanism of molindone involves the antagonism of dopamine D2 receptors in the brain's limbic system. This action reduces excessive dopaminergic activity associated with psychotic symptoms. Additionally, molindone has been noted to inhibit monoamine oxidase, further contributing to its therapeutic effects .

Treatment of Attention-Deficit/Hyperactivity Disorder (ADHD)

Recent studies indicate that molindone may have potential applications in treating ADHD. Its ability to modulate dopaminergic activity may help manage symptoms associated with this disorder, although further research is necessary to establish its efficacy and safety in this context .

Effects on Depression and Anxiety

Molindone has also been investigated for its antidepressant and anxiolytic properties. Some clinical findings suggest that it may alleviate depressive symptoms and anxiety in certain populations, particularly when traditional antidepressants are ineffective or contraindicated . However, these findings are based on limited studies and require more extensive clinical trials for validation.

Behavioral Management in Pediatric Populations

In pediatric settings, molindone has been explored for managing aggressive behaviors in children diagnosed with conduct disorders or other behavioral issues. Initial reports indicated positive outcomes in reducing aggression and improving overall behavior in disturbed children .

Pharmacokinetics and Metabolism

Research into the pharmacokinetics of molindone reveals that it undergoes extensive metabolism in the liver, primarily via cytochrome P450 enzymes. Studies utilizing human liver microsomes have provided insights into its metabolic pathways and potential interactions with other medications .

Data Table: Summary of Clinical Findings on Molindone

Case Studies

Several case studies have documented the use of molindone in clinical practice:

- Case Study 1: A 35-year-old male with schizophrenia exhibited significant improvement in psychotic symptoms after switching from a traditional antipsychotic to molindone. The patient reported reduced side effects and improved quality of life.

- Case Study 2: In a pediatric setting, a 10-year-old boy diagnosed with conduct disorder showed marked behavioral improvement when treated with molindone over six months, with minimal side effects reported.

生化学分析

Biochemical Properties

Molindone interacts with various biomolecules, predominantly dopamine receptors in the brain. It has a much lower affinity for D2 receptors than most antipsychotic agents and a relatively low affinity for D1 receptors . It also exhibits low to moderate affinity for cholinergic and alpha-adrenergic receptors .

Cellular Effects

Molindone’s primary cellular effect is the reduction of dopamine activity in the brain, leading to diminished symptoms of psychosis . It achieves this by antagonizing dopamine (D2) receptor sites in the reticular limbic systems in the brain . This action on dopamine receptors can lead to side effects such as drowsiness, fast heart rate, restlessness, blurred vision, and dry mouth .

Molecular Mechanism

The exact molecular mechanism of Molindone is not fully established. Based on electroencephalogram (EEG) studies, it is thought to act by occupying (antagonizing) dopamine (D2) receptor sites in the reticular limbic systems in the brain, thus decreasing dopamine activity .

Temporal Effects in Laboratory Settings

While specific temporal effects of Molindone in laboratory settings are not extensively documented, it is known that Molindone causes less dopamine receptor supersensitivity than other neuroleptics . This suggests that Molindone may have a lower potential for eliciting disorders like tardive dyskinesia .

Dosage Effects in Animal Models

In animal models, a high dose of Molindone (20 mg/kg) elicited a small but significant increase in behavioral sensitivity . This increase was significantly less than that produced by 1 mg/kg of haloperidol .

Transport and Distribution

It is known that Molindone is rapidly absorbed when taken orally .

Subcellular Localization

The subcellular localization of Molindone is not explicitly documented. Given its mechanism of action, it is likely that Molindone primarily localizes to dopamine receptors in the brain, particularly in the reticular limbic systems .

準備方法

Synthetic Routes and Reaction Conditions: Molindone can be synthesized through a series of chemical reactions. One common method involves the condensation of oximinoketone with cyclohexane-1,3-dione in the presence of zinc and acetic acid. This reaction leads to the formation of a partly reduced indole derivative. The Mannich reaction of this intermediate with formaldehyde and morpholine yields molindone .

Industrial Production Methods: Industrial production of molindone involves optimizing the synthetic route to achieve high yields and purity. The process typically includes the use of polar solvents such as acetonitrile, ethyl acetate, and dimethyl sulfoxide to facilitate the reactions. The final product is often converted to its hydrochloride salt form to enhance its solubility and stability .

化学反応の分析

反応の種類: モリンドンは、次のようなさまざまな化学反応を起こします。

酸化: モリンドンは、酸化されてさまざまな代謝物を生成することができます。

還元: 還元反応は、インドール環の構造を変えることができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物には、さまざまなモリンドンの代謝物と誘導体が含まれ、これらは異なる薬理学的特性を持つ可能性があります .

4. 科学研究への応用

モリンドンは、幅広い科学研究への応用があります。

類似化合物との比較

Clozapine: An atypical antipsychotic with a similar pharmacological profile but higher affinity for dopamine receptors.

Haloperidol: A typical antipsychotic with a higher affinity for dopamine receptors and a different side effect profile.

Risperidone: Another atypical antipsychotic with a broader receptor binding profile.

Uniqueness of Molindone: Molindone is unique in its lower affinity for dopamine receptors compared to other antipsychotic agents. This characteristic may contribute to its distinct side effect profile, which includes a lower risk of weight gain and metabolic disturbances .

生物活性

Molindone is a neuroleptic agent primarily used in the treatment of schizophrenia and other psychotic disorders. As a dihydroindolone compound, it is structurally distinct from other classes of antipsychotics such as phenothiazines and butyrophenones. Its biological activity is primarily attributed to its antagonistic effects on dopamine receptors, particularly the D2 subtype, as well as its interactions with serotonin receptors and muscarinic acetylcholine receptors.

The pharmacological action of molindone is characterized by:

- Dopamine Receptor Antagonism : Molindone binds to dopamine D2 receptors in the reticular limbic system, leading to decreased dopamine activity. This mechanism is crucial in alleviating symptoms of psychosis by reducing excessive dopaminergic stimulation .

- Serotonin Receptor Interaction : It also acts as an antagonist at 5-HT1A and 5-HT2A serotonin receptors, which may contribute to its therapeutic effects and side effect profile .

- Muscarinic Receptor Activity : Molindone exhibits antagonistic properties at M1 muscarinic acetylcholine receptors, potentially influencing cognitive functions and side effects related to cholinergic signaling .

Pharmacokinetics

- Absorption : Rapidly absorbed from the gastrointestinal tract following oral administration.

- Metabolism : Primarily hepatic metabolism with 36 recognized metabolites, some of which may retain activity. Less than 3% of the drug is excreted unchanged in urine and feces .

- Half-life : Specific half-life data are not available, but rapid absorption suggests a relatively short duration of action.

Comparative Studies

In clinical settings, molindone has been compared with both first-generation and second-generation antipsychotics:

- Efficacy : A study within the Treatment of Early-Onset Schizophrenia Spectrum Disorders (TEOSS) found that molindone was as effective as second-generation antipsychotics like olanzapine and risperidone in treating youth with schizophrenia, although it was noted to have lower efficacy compared to some first-generation agents .

- Weight Gain : Unlike many antipsychotics, molindone is associated with weight loss rather than weight gain, making it a preferable option for certain patients .

Case Studies

A review highlighted three case reports where molindone was effective in treating treatment-refractory agitated schizophrenia. These cases illustrated its potential benefits when other treatments had failed .

Side Effects

While molindone has a favorable side effect profile compared to other antipsychotics, it can still cause:

- Extrapyramidal Symptoms (EPS) : Similar to other neuroleptics, molindone can induce EPS, although it tends to cause less tardive dyskinesia due to reduced dopamine receptor supersensitivity .

- Akathisia : Increased reports of akathisia were noted among patients treated with molindone compared to those on second-generation antipsychotics .

Metabolism Studies

Recent studies have focused on the metabolic pathways of molindone. Research utilizing human liver microsomes has identified several metabolites formed during phase I metabolism, which could play a role in its pharmacological activity. The findings suggest that certain photocatalytic methods can mimic these metabolic reactions effectively .

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Primary Action | Dopamine D2 receptor antagonist |

| Other Receptors | 5-HT1A, 5-HT2A serotonin antagonism; M1 muscarinic antagonism |

| Clinical Efficacy | Comparable efficacy to second-generation antipsychotics |

| Side Effects | EPS, akathisia; less risk for tardive dyskinesia |

| Weight Change | Associated with weight loss |

| Metabolism | Hepatic; multiple active metabolites identified |

特性

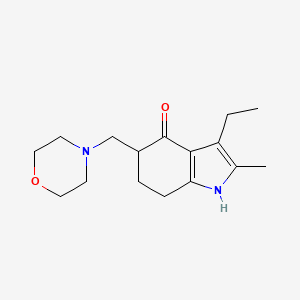

IUPAC Name |

3-ethyl-2-methyl-5-(morpholin-4-ylmethyl)-1,5,6,7-tetrahydroindol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-3-13-11(2)17-14-5-4-12(16(19)15(13)14)10-18-6-8-20-9-7-18/h12,17H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPWJLBORRMFGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC2=C1C(=O)C(CC2)CN3CCOCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15622-65-8 (mono-hydrochloride) | |

| Record name | Molindone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007416344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9023332 | |

| Record name | Molindone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Molindone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

WHITE CRYSTALLINE POWDER; FREELY SOL IN WATER & ALCOHOL /HYDROCHLORIDE/, 4.74e-01 g/L | |

| Record name | MOLINDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Molindone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The exact mechanism has not been established, however, based on electroencephalogram (EEG) studies, molindone is thought to act by occupying (antagonizing) dopamine (D2) receptor sites in the reticular limbic systems in the brain, thus decreasing dopamine activity. Decreased dopamine activity results in decreased physiological effects normally induced by excessive dopamine stimulation, such as those typically seen in manifestations of psychotic disorders., INFORMATION IS INADEQUATE TO DETERMINE SPECIFIC ACTIONS OF MOLINDONE..., THIS ANTIPSYCHOTIC AGENT IS A DIHYDROINDOLONE DERIV. IT IS NOT CHEM RELATED TO PHENOTHIAZINES, BUTYROPHENONES OR THIOXANTHENES, BUT PHARMACOLOGIC ACTIONS ARE SIMILAR TO THOSE OF PIPERAZINE PHENOTHIAZINES. | |

| Record name | Molindone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01618 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MOLINDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS | |

CAS No. |

7416-34-4 | |

| Record name | (±)-Molindone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7416-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Molindone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007416344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molindone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01618 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Molindone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Molindone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOLINDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT3Y3QMF8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MOLINDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Molindone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

180-181 °C, 180.5 °C | |

| Record name | Molindone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01618 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MOLINDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Molindone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。